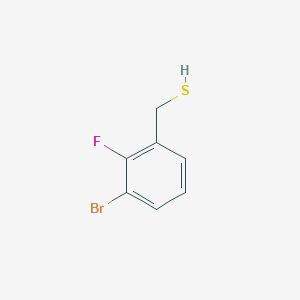
(3-Bromo-2-fluorophenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-fluorophenyl)methanethiol is an organic compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the second position, and a methanethiol group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method involves the use of bromomethyl reagents, which directly deliver the desired product in high yield . The reaction conditions often include the use of a base and a solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-2-fluorophenyl)methanethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products:
Substitution: Products include various substituted phenylmethanethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
(3-Bromo-2-fluorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-reactive agents and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-fluorophenyl)methanethiol involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids. These reactions are facilitated by the electronic effects of the substituents on the phenyl ring.
Comparación Con Compuestos Similares
(3-Bromo-2-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Bromo-2-fluorophenyl)amine: Contains an amine group instead of a thiol group.
(3-Bromo-2-fluorophenyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (3-Bromo-2-fluorophenyl)methanethiol is unique due to the combination of bromine, fluorine, and thiol groups on the phenyl ring
Propiedades
Fórmula molecular |
C7H6BrFS |
|---|---|
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
(3-bromo-2-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |
Clave InChI |
LVZJTAOKZDDSME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


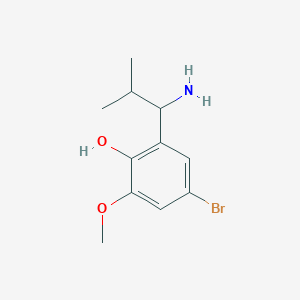
![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
amine](/img/structure/B13304169.png)
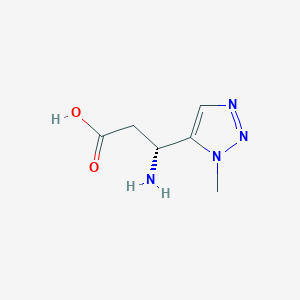
![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)
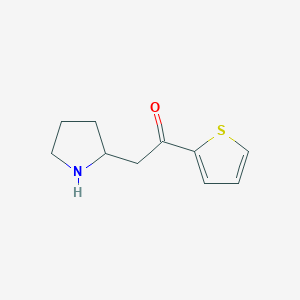
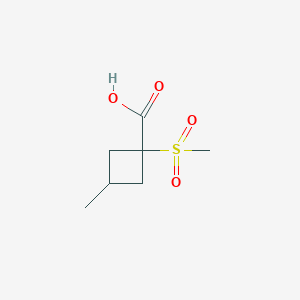
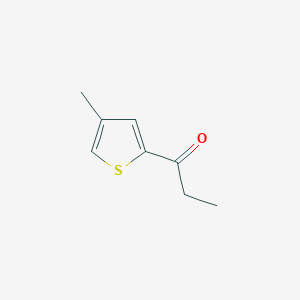
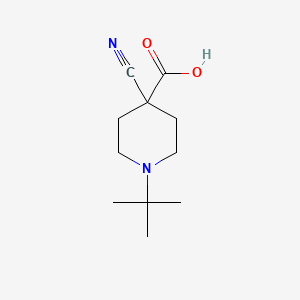
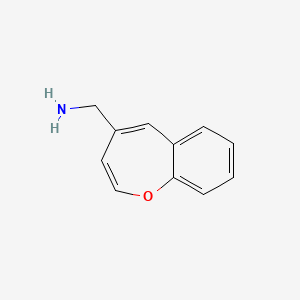
![1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13304230.png)
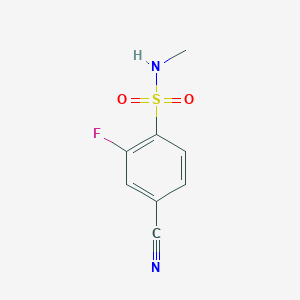
amine](/img/structure/B13304234.png)
![(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13304237.png)
